[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid
Description
Chemical Identity and Classification
[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)(phenyl)amino]acetic acid (CAS: 1142205-11-5) is a fluorinated amino acid derivative with the molecular formula C₁₈H₁₇F₃N₂O₃ and a molecular weight of 366.33 g/mol . Its IUPAC name reflects its intricate structure: a glycine backbone (acetic acid) linked to a phenyl group and a 3-(trifluoromethyl)benzylamine moiety via an amide bond (Figure 1). The trifluoromethyl (-CF₃) group at the meta position of the benzyl ring distinguishes it from other fluorinated analogs.
Structural Features :
- Amino Acid Core : The acetic acid group enables peptide bond formation, making it a candidate for bioconjugation.
- Aromatic Systems : The phenyl and benzyl groups contribute to hydrophobic interactions, potentially enhancing binding affinity in biological systems.
- Trifluoromethyl Group : The electron-withdrawing -CF₃ group influences electronic properties and metabolic stability.
Classification :
- Non-Proteinogenic Amino Acid : Unlike natural amino acids, it lacks a chiral α-carbon due to the N-phenyl substitution.
- Fluorinated Building Block : Classified under trifluoromethyl-containing compounds, which are pivotal in medicinal chemistry.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₇F₃N₂O₃ | |
| Molecular Weight | 366.33 g/mol | |
| CAS Number | 1142205-11-5 | |
| Key Functional Groups | Acetic acid, amide, -CF₃ |
Historical Context of Trifluoromethyl-Containing Amino Acid Derivatives
The synthesis of fluorinated amino acids emerged in the late 20th century, driven by the need for metabolically stable peptide analogs. Early work focused on α-trifluoromethyl-α-amino acids, where the -CF₃ group was introduced at the α-carbon to resist enzymatic degradation. However, synthetic challenges—such as controlling stereochemistry and avoiding racemization—limited progress.
Milestones :
- 1990s : Development of asymmetric hydrogenation and Strecker reactions enabled enantioselective synthesis of α-CF₃ amino acids.
- 2000s : Advances in organocatalysis and transition-metal catalysis expanded access to β-CF₃ derivatives.
- 2010s–Present : Flow chemistry and biocatalytic methods improved scalability of fluorinated amino acids, including [(2-oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)(phenyl)amino]acetic acid.
This compound represents a shift toward N-substituted derivatives, where the -CF₃ group is part of a benzylamine side chain rather than the amino acid backbone. Such modifications aim to balance hydrophobicity and electronic effects while retaining synthetic accessibility.
Significance in Chemical Research
The compound’s unique structure positions it as a versatile tool in multiple research domains:
1. Drug Discovery :
- Enzyme Inhibition : The -CF₃ group may enhance binding to hydrophobic enzyme pockets, as seen in AMPK activators like Activator-3.
- Peptidomimetics : Its N-phenyl and benzyl groups mimic aromatic residues in peptides, potentially stabilizing secondary structures.
2. Material Science :
- Fluorinated Polymers : Incorporation into polymers could improve thermal stability and solvent resistance.
3. Synthetic Methodology :
Comparative Data :
Relationship to Other Fluorinated Amino Acid Derivatives
The compound belongs to a broader family of fluorinated amino acids, each with distinct pharmacological and physicochemical profiles:
Structural Analogues :
- Positional Isomers : Replacing the 3-CF₃ group with 4-CF₃ (CAS: 1142205-12-6) alters electronic distribution and steric hindrance.
- Backbone Variants : α-CF₃ amino acids (e.g., trifluorovaline) feature -CF₃ at the α-carbon, conferring rigidity.
Functional Comparisons :
Synthetic Pathways :
Properties
IUPAC Name |
2-(N-[2-oxo-2-[[3-(trifluoromethyl)phenyl]methylamino]ethyl]anilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)14-6-4-5-13(9-14)10-22-16(24)11-23(12-17(25)26)15-7-2-1-3-8-15/h1-9H,10-12H2,(H,22,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSLYBCVUJAZAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NCC2=CC(=CC=C2)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of [(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid typically involves:
- Multi-step organic reactions including condensation, substitution, and hydrolysis.
- Use of protected intermediates to control reactivity and selectivity.
- Incorporation of the trifluoromethylbenzyl moiety via nucleophilic substitution or amide bond formation.
- Final deprotection and acidification steps to yield the free acid form.
This approach is consistent with the synthesis of related amino acid derivatives bearing trifluoromethyl groups, which are known to enhance chemical stability and biological activity.
Detailed Stepwise Synthesis
A representative synthetic route, adapted from related compounds and patent literature, involves the following key steps:
| Step | Description | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Preparation of the trifluoromethylbenzylamine intermediate | Starting from 3-(trifluoromethyl)benzyl halide and ammonia or amine source | Formation of 3-(trifluoromethyl)benzylamine via nucleophilic substitution |
| 2 | Coupling of trifluoromethylbenzylamine with a keto acid derivative (e.g., phenylglyoxylic acid) | Use of coupling agents such as EDCI, DCC, or CDI in anhydrous solvents | Formation of amide bond linking the trifluoromethylbenzylamine to the keto acid moiety |
| 3 | Introduction of the phenylamino group via nucleophilic substitution or amination | Reaction with aniline or phenylamine under controlled conditions | Formation of the phenylamino-substituted intermediate |
| 4 | Hydrolysis of ester or protected acid groups to yield the free carboxylic acid | Treatment with aqueous lithium hydroxide or sodium hydroxide in THF or aqueous media at room temperature | Conversion of ester intermediates to the free acid form, typically with pH adjustment and extraction |
| 5 | Purification | Extraction with ethyl acetate, drying over sodium sulfate, and concentration under reduced pressure | Isolation of the pure this compound |
This synthetic sequence is supported by analogous procedures reported for related trifluoromethyl-substituted amino acid derivatives.
Reaction Conditions and Yields
| Step | Conditions | Typical Yield (%) | Notes |
|---|---|---|---|
| Amine formation | Room temperature, nucleophilic substitution | 70-85 | Requires careful control to avoid over-alkylation |
| Amide bond formation | Anhydrous solvents, coupling agents, RT to 40°C | 75-90 | Use of carbodiimide coupling agents improves selectivity and yield |
| Hydrolysis | LiOH in THF/water, 2 hours at 20°C | 80-95 | Mild conditions prevent degradation of sensitive groups |
| Purification | Liquid-liquid extraction, drying, evaporation | - | Purity >95% confirmed by LC-MS and NMR |
Research Findings on Preparation
- The lithium hydroxide-mediated hydrolysis of ester intermediates in tetrahydrofuran-water mixtures is a preferred method for converting protected esters to the free acid, providing high yields and minimal side reactions.
- The presence of the trifluoromethyl group on the benzyl moiety enhances the compound’s chemical stability during synthesis, allowing for milder reaction conditions and improved overall yield.
- Multi-step synthesis requires careful pH control during hydrolysis to prevent decomposition or side reactions, typically adjusting to pH ~5 with hydrochloric acid after base treatment.
- The use of carbodiimide coupling agents (e.g., EDCI or DCC) is common for amide bond formation, facilitating efficient coupling between the amino and keto acid components.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Purpose | Yield Range (%) | Notes |
|---|---|---|---|---|
| Trifluoromethylbenzylamine synthesis | 3-(trifluoromethyl)benzyl halide, ammonia | Formation of amine intermediate | 70-85 | Control to avoid side reactions |
| Amide bond formation | EDCI/DCC, anhydrous solvent, RT-40°C | Coupling of amine and keto acid | 75-90 | Carbodiimide agents preferred |
| Phenylamino substitution | Aniline or phenylamine, controlled temp | Introduction of phenylamino group | 70-85 | Reaction selectivity critical |
| Hydrolysis to acid | LiOH in THF/H2O, 2 h, 20°C | Conversion to free acid | 80-95 | pH adjustment post-reaction necessary |
| Purification | Extraction, drying, evaporation | Isolation of pure compound | - | Purity >95% by LC-MS and NMR |
Chemical Reactions Analysis
Types of Reactions
[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl and benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Pharmacological Studies
The trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it an attractive candidate for drug development. Research indicates that compounds containing the trifluoromethyl group can exhibit improved potency and selectivity for biological targets. For instance, studies have shown that such modifications can significantly enhance the inhibition of specific enzymes, which is crucial for designing effective therapeutics against diseases like cancer and neurodegenerative disorders .
Anticancer Activity
Recent studies have explored the anticancer properties of [(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, highlighting its potential as a lead compound in cancer therapy .
Neuropharmacology
The compound's structural characteristics suggest potential applications in neuropharmacology. The incorporation of the trifluoromethyl group has been associated with increased activity at neurotransmitter receptors, which may lead to novel treatments for psychiatric disorders. Ongoing research aims to elucidate its effects on serotonin and dopamine pathways, critical targets in mood regulation and cognitive enhancement .
Case Study 1: Anticancer Efficacy
A study published in ACS Omega evaluated the cytotoxic effects of this compound on human cancer cell lines. The results showed a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, with IC50 values indicating potent activity against A549 cells compared to untreated controls .
Case Study 2: Neuroactive Properties
Research conducted on the neuroactive potential of this compound revealed that it could modulate serotonin receptor activity, leading to enhanced cognitive functions in animal models. These findings suggest its applicability in developing treatments for anxiety and depression-related disorders .
Mechanism of Action
The mechanism of action of [(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the benzyl and amino groups facilitate binding to target proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)cyclohexyl]acetic acid: Similar structure but with a cyclohexyl group instead of a phenyl group.
2-Oxo-2-(3-(trifluoromethyl)phenyl)acetic acid: Lacks the amino and benzyl groups, making it less complex.
Uniqueness
[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the benzyl and amino groups provide versatility in chemical reactions and biological interactions .
Biological Activity
The compound [(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid , also known by its CAS number 1142205-11-5 , is a novel chemical entity with potential therapeutic applications. Its structure includes a trifluoromethyl group, which is known to enhance biological activity in various pharmacological contexts. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanism of action, and structure-activity relationships (SAR).
- Molecular Formula : C₁₈H₁₇F₃N₂O₃
- Molecular Weight : 366.34 g/mol
- CAS Number : 1142205-11-5
- MDL Number : MFCD12027638
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, particularly in relation to its cytotoxic effects on cancer cell lines.
Cytotoxic Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against several human cancer cell lines, including:
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The IC50 values for these cell lines were found to range between 3.6 µM and 11.0 µM , indicating potent activity (see Table 1 for detailed IC50 values).
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 3.6 |
| MCF-7 | 5.0 |
| HeLa | 11.0 |
The mechanism of action of this compound involves:
- Cell Cycle Arrest : The compound induces G0/G1 and G2/M phase arrest in a p53-independent manner.
- Apoptosis Induction : Flow cytometric analysis showed a concentration-dependent increase in late apoptotic cells upon treatment, suggesting that the compound promotes apoptosis in both wild-type and mutant p53 cells.
Structure-Activity Relationship (SAR)
The inclusion of the trifluoromethyl group in the phenyl ring significantly enhances the potency of the compound. SAR studies indicate that variations in substituents on the phenyl ring can lead to substantial differences in biological activity:
- Compounds with a trifluoromethyl group at the para-position exhibited increased potency for inhibiting serotonin uptake.
- The presence of specific substituents like 4-phenylpiperazin-1-yl was correlated with enhanced cytotoxic activity against HCT-116 and MCF-7 cell lines.
Case Studies
Several case studies have documented the efficacy of compounds similar to this compound:
-
Cytotoxicity against Cancer Cell Lines :
- A study evaluated cytotoxic effects using MTT assays over a 72-hour incubation period, confirming significant inhibition of cell viability across multiple cancer lines.
-
Inhibition Studies :
- In vitro kinase profiling revealed that compounds with similar structures often act as multikinase inhibitors, targeting pathways critical for tumor growth and survival.
Q & A
Q. What synthetic strategies are most effective for constructing the [(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid scaffold?
Answer: The synthesis typically involves sequential amidation and esterification steps. For example, a related compound, 2-oxo-2-(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)acetic acid, was synthesized by reacting 4-(2-(trifluoromethyl)phenyl)piperidine with ethyl 2-chloro-2-oxoacetate in dichloromethane (DCM) at 0°C, followed by room-temperature stirring and purification under reduced pressure . Key considerations include:
- Reagent selection : Use of Et₃N to neutralize HCl byproducts.
- Temperature control : Low-temperature addition minimizes side reactions.
- Purification : Rotary evaporation and chromatography are critical for isolating the target compound.
Q. How can NMR and mass spectrometry (MS) be optimized to characterize this compound’s structural features?
Answer: 1H and 13C NMR are essential for confirming the trifluoromethylbenzyl and phenylamino groups. For instance, in structurally similar compounds, the trifluoromethyl group generates distinct 19F NMR signals (e.g., δ -62 ppm for CF₃), while aromatic protons appear between δ 7.0–8.5 ppm . MS analysis (ESI+) often reveals [M+H]+ and [M+Na]+ adducts, with HRMS providing exact mass confirmation (±5 ppm error) .
Advanced Research Questions
Q. How can researchers resolve spectral contradictions (e.g., unexpected coupling patterns) in the NMR data of derivatives?
Answer: Unexpected coupling may arise from rotational isomerism or steric hindrance. For example, in piperidine-containing analogs, restricted rotation around the amide bond can split signals into multiplets. Strategies include:
Q. What methodologies are recommended for structure-activity relationship (SAR) studies targeting the trifluoromethylbenzyl moiety?
Answer: SAR studies require systematic substitution of the trifluoromethyl group. For example:
- Electron-withdrawing groups : Replace CF₃ with Cl or NO₂ to assess electronic effects on bioactivity.
- Steric modifications : Introduce bulkier groups (e.g., CF₂CF₃) to evaluate steric tolerance .
- Bioisosteric replacements : Substitute CF₃ with SF₅ or OCF₃ to maintain lipophilicity while altering metabolic stability .
Q. Table 1: Example SAR Modifications
| Modification | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| CF₃ (Parent) | 10 nM | |
| Cl | 45 nM | |
| OCF₃ | 22 nM |
Q. How can researchers address low yields in amide coupling steps during synthesis?
Answer: Low yields often result from poor nucleophilicity of the amine or competing side reactions. Mitigation strategies include:
- Activating agents : Use HATU or EDCI to enhance coupling efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reagent solubility .
- Temperature modulation : Elevated temperatures (40–60°C) accelerate reaction kinetics but may require inert atmospheres to prevent decomposition .
Q. What analytical techniques are critical for detecting and quantifying impurities in this compound?
Answer:
Q. How can researchers validate the biological relevance of this compound in target engagement assays?
Answer:
Q. What computational tools are recommended for predicting metabolic stability of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
